molecular formula C9H7NO4 B13560909 methyl7-oxo-6H,7H-furo[2,3-c]pyridine-2-carboxylate

methyl7-oxo-6H,7H-furo[2,3-c]pyridine-2-carboxylate

Cat. No.: B13560909
M. Wt: 193.16 g/mol
InChI Key: TWZWTWMEPISSQO-UHFFFAOYSA-N
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Description

Methyl 7-oxo-6H,7H-furo[2,3-c]pyridine-2-carboxylate is a chemical compound with a complex structure that includes a furo[2,3-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-oxo-6H,7H-furo[2,3-c]pyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-oxo-6H,7H-furo[2,3-c]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl 7-oxo-6H,7H-furo[2,3-c]pyridine-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 7-oxo-6H,7H-furo[2,3-c]pyridine-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular functions and processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-oxo-6H,7H-furo[2,3-c]pyridine-2-carboxylate
  • Methyl 7-oxo-5H,6H-furo[2,3-c]pyridine-2-carboxylate

Uniqueness

Methyl 7-oxo-6H,7H-furo[2,3-c]pyridine-2-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C9H7NO4

Molecular Weight

193.16 g/mol

IUPAC Name

methyl 7-oxo-6H-furo[2,3-c]pyridine-2-carboxylate

InChI

InChI=1S/C9H7NO4/c1-13-9(12)6-4-5-2-3-10-8(11)7(5)14-6/h2-4H,1H3,(H,10,11)

InChI Key

TWZWTWMEPISSQO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(O1)C(=O)NC=C2

Origin of Product

United States

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